molecular formula C23H20N2O2S B3482395 2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3482395
M. Wt: 388.5 g/mol
InChI Key: HOKIGSODNJRYMC-NBVRZTHBSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

While the specific mechanism of action for your compound is not available, many thiophene derivatives exhibit pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel thiophene analogs possessing enhanced therapeutic activities with minimum toxicity .

Properties

IUPAC Name

2-[[(E)-2,3-diphenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c24-21(26)20-17-12-7-13-19(17)28-23(20)25-22(27)18(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H2,24,26)(H,25,27)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKIGSODNJRYMC-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
2-[(2,3-diphenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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